

Physical and chemical properties of 2-Chlorobenzimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobenzimidazole

Cat. No.: B1347102

[Get Quote](#)

2-Chlorobenzimidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **2-Chlorobenzimidazole**, a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, making it a compound of significant interest in pharmaceutical and agrochemical research.^{[1][2]} This document details its fundamental properties, experimental protocols for its synthesis and key reactions, and its role as a foundational block in developing complex organic structures.

Core Physical and Chemical Properties

2-Chlorobenzimidazole is a solid, off-white to light yellow crystalline powder at room temperature.^{[1][2][3][4]} Its core structure consists of a benzene ring fused to an imidazole ring, with a chlorine atom substituted at the 2-position.^[2]

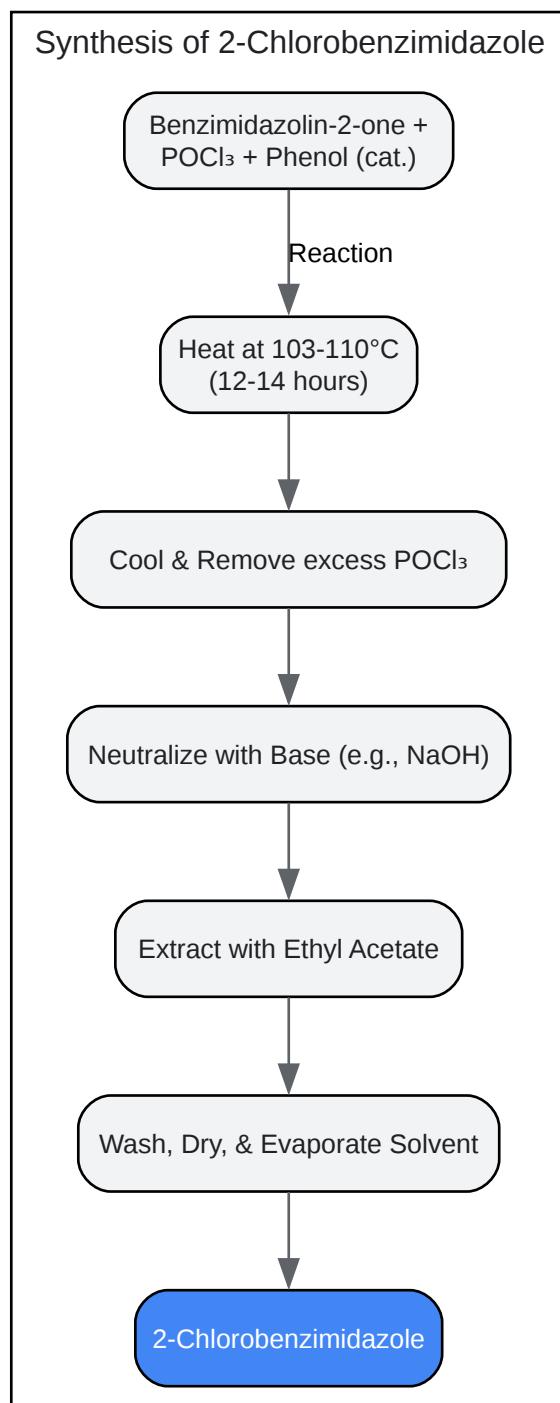
Table 1: General and Physical Properties of **2-Chlorobenzimidazole**

Property	Value	Source
Molecular Formula	C ₇ H ₅ CIN ₂	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	152.58 g/mol	[1] [3] [4] [5] [6] [8]
CAS Number	4857-06-1	[1] [2] [4] [5] [6] [7] [9]
Appearance	White to light yellow or brown crystalline powder	[1] [2] [3] [4]
Melting Point	207-211 °C (lit.)	[9] [10] [11]
Boiling Point	250.67 °C (rough estimate)	[10]
Solubility	Insoluble in water	[9] [10] [12]
LogP (Octanol/Water Partition Coefficient)	1.734 (Calculated)	[6] [13]
McGowan's Characteristic Volume (McVol)	102.770 ml/mol (Calculated)	[6] [13]

Table 2: Spectroscopic Data for **2-Chlorobenzimidazole**

Spectrum Type	Key Peaks/Signals	Solvent/Technique	Source
¹ H NMR	δ 12.25 (s, 1H, -NH-), δ 6.50-7.90 (m, 4H, aryl protons)	CDCl ₃	[14]
	δ 12.73 (s, 1H), 7.92 (dd), 7.67 (dd), 7.57-7.52 (m), 7.25 (s)	DMSO-d ₆	[15]
¹³ C NMR	δ 149.57, 132.56, 132.11, 131.67, 130.82, 130.45, 127.91	DMSO-d ₆	[15]
IR (KBr Pellet)	3061 cm ⁻¹ (-NH- bonded stretching), 1525, 1436, 1270, 1232 cm ⁻¹	KBr Pellet	[14] [16]
Mass Spectrum (HRMS ESI)	[M+H] ⁺ : Calculated for C ₁₃ H ₁₀ CIN ₂ : 229.0527, Found: 229.0523	ESI	[15]

Synthesis and Reactivity


2-Chlorobenzimidazole is a key building block due to its reactivity, which allows for further functionalization.[\[1\]](#) The chlorine atom at the 2-position can readily undergo nucleophilic substitution reactions, and the nitrogen atoms of the imidazole ring can be alkylated.[\[17\]](#)[\[18\]](#)

The most common laboratory synthesis involves the reaction of benzimidazolin-2-one (also known as 2-hydroxybenzimidazole) with a chlorinating agent like phosphorus oxychloride (POCl₃).[\[19\]](#)[\[20\]](#)

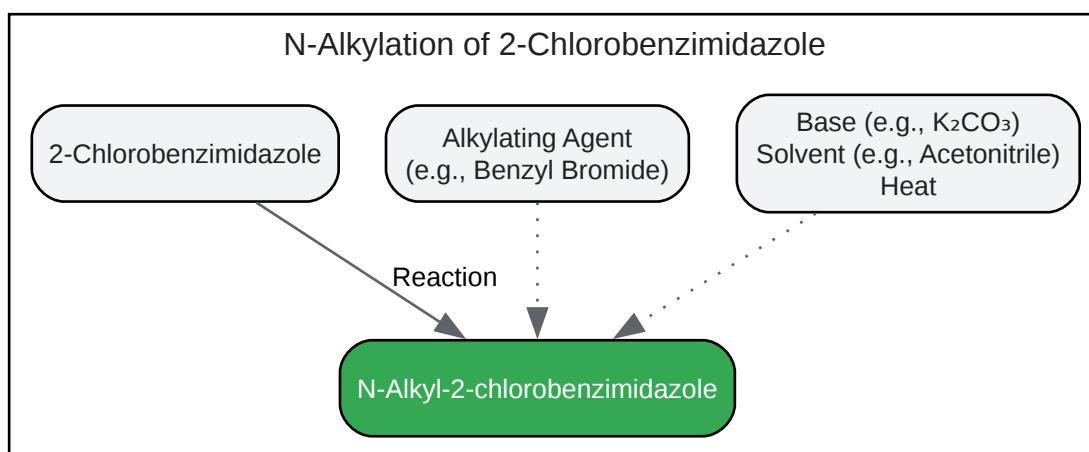
Experimental Protocol: Synthesis from Benzimidazolin-2-one[\[14\]](#)[\[19\]](#)

- A mixture of benzimidazolin-2-one (e.g., 10.0 g, 0.07 mole), phosphorus oxychloride (POCl₃) (e.g., 22.88 g, 0.14 mole), and a catalytic amount of phenol is prepared.[\[14\]](#)

- The mixture is heated, for instance, at 103-110°C for 12-14 hours with stirring.[14][19]
- After the reaction is complete, the mixture is cooled, and excess POCl_3 is removed under reduced pressure.[19]
- The residue is carefully treated with water and neutralized with a base, such as sodium bicarbonate or 40% NaOH solution, to a pH of approximately 10.[14][19]
- The resulting mixture is extracted multiple times with an organic solvent like ethyl acetate. [19]
- The combined organic layers are washed with water and a saturated sodium chloride solution, then dried over a drying agent (e.g., magnesium sulfate).[19]
- The solvent is removed under reduced pressure to yield the crude **2-chlorobenzimidazole**, which can be further purified by recrystallization.[14][19]

[Click to download full resolution via product page](#)

*Workflow for the synthesis of **2-Chlorobenzimidazole**.*


2-Chlorobenzimidazole serves as a precursor for various derivatives through reactions at both the chloro- and N-H positions.

2.2.1. Nucleophilic Substitution (N-Alkylation)

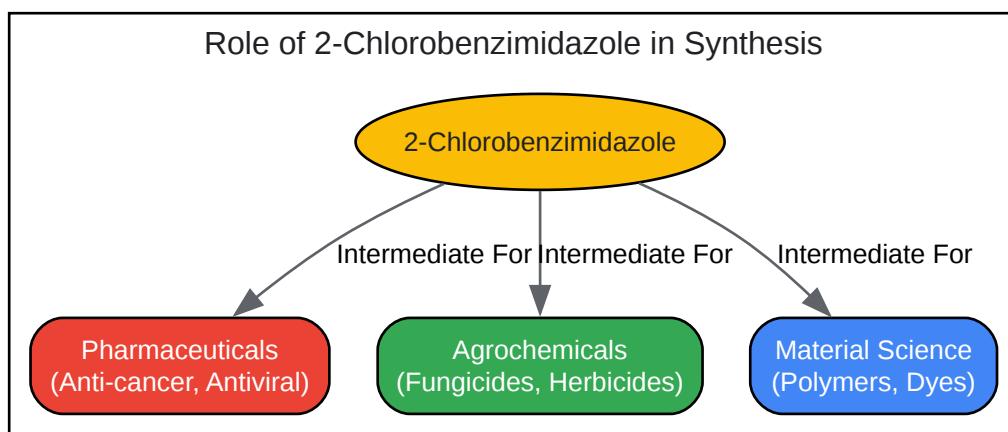
The imidazole nitrogen can be readily alkylated using various alkylating agents under basic conditions.[17][21]

Experimental Protocol: N-Benzylation[17]

- Dissolve **2-Chlorobenzimidazole** (1 equivalent) and benzyl bromide (1.1 equivalents) in a dry solvent such as acetonitrile.[17]
- Add a base, for example, potassium carbonate (K_2CO_3) (1.1 equivalents), to the mixture.[17]
- Heat the reaction mixture to reflux (e.g., at 75°C) for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]
- Upon completion, cool the mixture to room temperature and dilute with a solvent like dichloromethane (DCM).[17]
- Filter the mixture and concentrate the filtrate under vacuum to remove the solvent.[17]
- The resulting residue can be washed with a solvent like ether to remove unreacted benzyl bromide, yielding the N-benzylated product.[17]

[Click to download full resolution via product page](#)

General scheme for N-Alkylation reaction.


2.2.2. Cross-Coupling Reactions

The chlorine atom at the 2-position can participate in metal-catalyzed cross-coupling reactions, such as Suzuki couplings with arylboronic acids, to form 2-arylbenzimidazole derivatives.[17] This reactivity significantly expands its utility in creating complex molecular scaffolds.

Applications in Research and Development

The structural motif of **2-Chlorobenzimidazole** is a cornerstone in medicinal and materials science.

- **Pharmaceutical Development:** It is a vital intermediate in the synthesis of pharmaceuticals, including potential anti-malarial, antiviral (such as for Hepatitis C), anti-cancer, and anti-inflammatory agents.[1][17]
- **Agrochemicals:** This compound is used to formulate fungicides and herbicides, contributing to crop protection and agricultural productivity.[1]
- **Material Science:** It can be incorporated into polymers and coatings to enhance chemical resistance and durability.[1]
- **Organic Synthesis:** It serves as a versatile building block for synthesizing a variety of substituted benzimidazoles for diverse research applications.

[Click to download full resolution via product page](#)

Applications of 2-Chlorobenzimidazole as a synthetic intermediate.

Safety and Handling

2-Chlorobenzimidazole is classified as an irritant.[11] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used when handling this compound. It should be stored in a cool, dark place, with a recommended temperature below 15°C.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Chlorobenzimidazole | CymitQuimica [cymitquimica.com]
- 4. 2-Chlorobenzimidazole 4857-06-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Chlorobenzimidazole [webbook.nist.gov]
- 6. chemeo.com [chemeo.com]
- 7. 2-Chlorobenzimidazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2-Chlorobenzimidazole | C7H5CIN2 | CID 78572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzimidazole | 4857-06-1 [chemicalbook.com]
- 10. 2-Chlorobenzimidazole [chembk.com]
- 11. 2-クロロベンゾイミダゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. labsolu.ca [labsolu.ca]
- 13. 2-Chlorobenzimidazole (CAS 4857-06-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. Page loading... [wap.guidechem.com]
- 18. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. prepchem.com [prepchem.com]
- 20. prepchem.com [prepchem.com]
- 21. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Chlorobenzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347102#physical-and-chemical-properties-of-2-chlorobenzimidazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

